molecular formula C18H25N B1630575 trans-4-(4-Pentylcyclohexyl)benzonitrile CAS No. 61204-01-1

trans-4-(4-Pentylcyclohexyl)benzonitrile

Cat. No.: B1630575
CAS No.: 61204-01-1
M. Wt: 255.4 g/mol
InChI Key: FURZYCFZFBYJBT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trans-4-(4-Pentylcyclohexyl)benzonitrile is primarily used in the field of optical electronics, specifically in liquid-crystal displays (LCDs) . Its primary target is the liquid crystal phase of these devices. The compound’s structure, which includes a pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of a cyclohexane ring in trans-geometry , allows it to interact effectively with this target.

Mode of Action

The compound interacts with its target by aligning itself within the liquid crystal phase. This alignment is facilitated by the compound’s rod-like structure and its nematic to isotropic phase transition . The compound’s molecules have no positional order but tend to point in the same direction (along the director), a characteristic of the nematic liquid crystal phase .

Biochemical Pathways

This occurs through a polymerization method for acetylene in an asymmetric reaction field using a chiral nematic liquid crystal .

Pharmacokinetics

It’s known that the compound is soluble in methanol , suggesting that it could be absorbed and distributed in systems where methanol is a solvent.

Result of Action

The primary result of the action of this compound is the formation of a polyacetylene film comprised of helical chains and fibrils . This film is used in optical electronics applications, such as liquid-crystal displays (LCDs) .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s phase transitions occur at specific temperatures , indicating that temperature is a key environmental factor affecting its action. Additionally, the compound’s solubility in methanol suggests that the presence of this solvent in the environment could also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-(4-Pentylcyclohexyl)benzonitrile typically involves the reaction of 4-pentylcyclohexanone with benzonitrile under specific conditions . The process includes:

Industrial Production Methods: : Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is similar to laboratory synthesis but scaled up with enhanced control over reaction parameters to ensure consistency and quality .

Properties

IUPAC Name

4-(4-pentylcyclohexyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h8-9,12-13,15,17H,2-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURZYCFZFBYJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886422, DTXSID40978451
Record name Benzonitrile, 4-(trans-4-pentylcyclohexyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Pentylcyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61204-01-1, 62788-05-0
Record name Benzonitrile, 4-(trans-4-pentylcyclohexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(trans-4-pentylcyclohexyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzonitrile, 4-(trans-4-pentylcyclohexyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Pentylcyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(4-pentylcyclohexyl)benzonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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